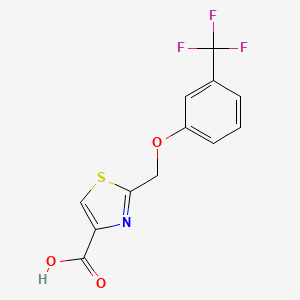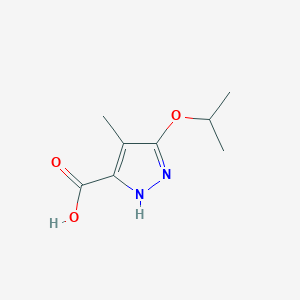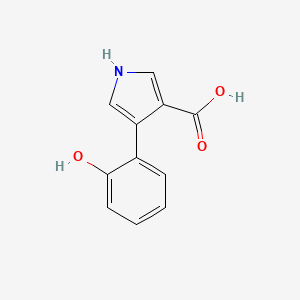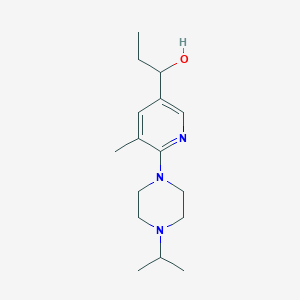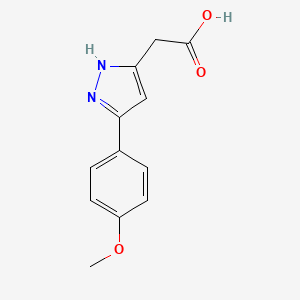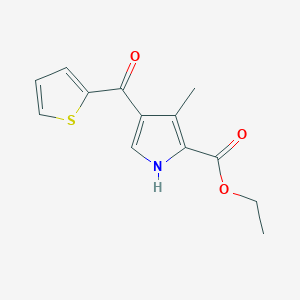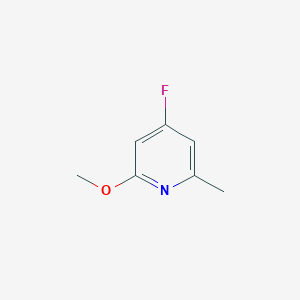![molecular formula C9H8Cl2N2 B11811137 4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole](/img/structure/B11811137.png)
4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole is a chemical compound belonging to the class of imidazoles, which are heterocyclic compounds containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole can be achieved through various methods. One common approach involves the halogenation of imidazoles. For instance, the chlorination of 2-substituted imidazoles using reagents like phosphorus pentachloride (PCl5), chlorine, sodium hypochlorite (NaOCl), and N-chlorosuccinimide (NCS) can lead to the formation of chlorinated imidazoles .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazoles, while oxidation can produce imidazole derivatives with different functional groups.
Applications De Recherche Scientifique
4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
- 2-Chloro-1-methylimidazole
- 4,5-Dichloroimidazole
- 2-Fluoroimidazole
These compounds share structural similarities but differ in their chemical properties and reactivity. The unique combination of chlorine atoms in this compound imparts distinct characteristics that make it valuable for specific applications .
Propriétés
Formule moléculaire |
C9H8Cl2N2 |
|---|---|
Poids moléculaire |
215.08 g/mol |
Nom IUPAC |
4-chloro-2-(1-chloroethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H8Cl2N2/c1-5(10)9-12-7-4-2-3-6(11)8(7)13-9/h2-5H,1H3,(H,12,13) |
Clé InChI |
LAHOFKUQAVHSGX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC2=C(N1)C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



